molecular formula C16H16F2N2O6S2 B1263306 N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

Cat. No. B1263306
M. Wt: 434.4 g/mol
InChI Key: GHLXURDUKGBINJ-UHFFFAOYSA-N
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Description

N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide is a sulfonamide.

Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

A study conducted by Abbasi et al. (2017) focused on synthesizing new sulfonamides bearing a 1,4-benzodioxin ring, including compounds structurally similar to the one . These compounds were tested for their antibacterial potential against various bacterial strains. The research also evaluated their inhibitory potential against the lipoxygenase enzyme, an enzyme involved in inflammatory processes. The findings indicated significant antibacterial activity and decent inhibition against lipoxygenase, suggesting potential therapeutic applications for inflammatory and other associated diseases (Abbasi et al., 2017).

Enzyme Inhibition for Therapeutic Uses

Another study by Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds were tested against α-glucosidase and acetylcholinesterase, enzymes relevant in diabetes and Alzheimer's disease, respectively. The results showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, highlighting their potential as therapeutic agents for related conditions (Abbasi et al., 2019).

Cardiac Electrophysiological Activity

A study by Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to the compound . These compounds showed potential as selective class III agents in cardiac arrhythmia treatment, indicating their relevance in developing treatments for heart conditions (Morgan et al., 1990).

Antibacterial and Antifungal Agents

The synthesis and evaluation of various sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide, as explored by Siddiqa et al. (2014), revealed that certain derivatives exhibited significant antibacterial activity. These findings suggest that such compounds, including those related to the specified chemical, could serve as effective antibacterial and antifungal agents (Siddiqa et al., 2014).

Potential Environmental Impact

Research by Zhao et al. (2018) on N-ethyl perfluorooctane sulfonamide (EtFOSA), a structurally related compound, examined its uptake, biotransformation, and elimination in earthworms. This study provides insights into the environmental impact and transformation of related sulfonamides in terrestrial invertebrates (Zhao et al., 2018).

properties

Molecular Formula

C16H16F2N2O6S2

Molecular Weight

434.4 g/mol

IUPAC Name

N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C16H16F2N2O6S2/c17-12-2-1-3-13(18)16(12)28(23,24)20-7-6-19-27(21,22)11-4-5-14-15(10-11)26-9-8-25-14/h1-5,10,19-20H,6-9H2

InChI Key

GHLXURDUKGBINJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCNS(=O)(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

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